2-Amino-4-ethoxythiophene-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-ethoxythiophene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c1-2-10-6-4-11-7(9)5(6)3-8/h4H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLKSYDDWQIJCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CSC(=C1C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Amino 4 Ethoxythiophene 3 Carbonitrile and Analogous Thiophene Systems
One-Pot Multicomponent Reactions (MCRs)
The hallmark of the Gewald synthesis is its frequent implementation as a one-pot, three-component reaction (3CR), which offers high atom economy and procedural simplicity. nih.gov This approach combines the carbonyl compound, the active methylene (B1212753) nitrile, and elemental sulfur in a single reaction vessel.
The most common variant of the Gewald reaction employs a ketone or aldehyde, an active methylene compound with two electron-withdrawing groups such as malononitrile (B47326), and elemental sulfur. nih.govnih.gov Malononitrile is particularly reactive due to the high acidity of its methylene protons. eurekaselect.com
The reaction mechanism is generally understood to proceed through an initial base-catalyzed Knoevenagel condensation between the carbonyl compound and malononitrile to form an α,β-unsaturated dinitrile intermediate. chemrxiv.orgmdpi.com This is followed by the nucleophilic attack of a sulfur species at the β-position of the intermediate. Subsequent intramolecular cyclization, involving the attack of the sulfur anion onto one of the nitrile groups, and tautomerization leads to the final, stable 2-aminothiophene aromatic ring. nih.govchemrxiv.org The entire sequence funnels the various intermediates into the thermodynamically stable thiophene (B33073) product. nih.gov
Catalyst development has been a major focus in modifying and improving the Gewald reaction, aiming for greener, more efficient, and more versatile protocols. A wide array of catalysts has been explored.
Inorganic and Amine Bases: Traditionally, the reaction is catalyzed by secondary or tertiary amines like morpholine (B109124), piperidine, or triethylamine (B128534). mdpi.com These bases are effective at promoting the initial Knoevenagel condensation. arkat-usa.org
Organocatalysts: Small organic molecules have emerged as effective, metal-free catalysts. L-proline, for example, has been used to catalyze a four-component Gewald reaction to produce complex thiophenes. nih.govresearchgate.net The basic catalyst 1,4-diazabicyclo[2.2.2]octane (DABCO) has also been shown to be an effective promoter for the synthesis. jocpr.com Organocatalysts are advantageous due to their low toxicity and mild reaction conditions. sigmaaldrich.com
Ionic Liquids (ILs): Ionic liquids have been employed as both catalysts and recyclable solvents. Basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH), can effectively catalyze the reaction, leading to good yields of various 2-aminothiophenes. researchgate.net Other ILs, like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BmimBF4), have been used as reusable solvents in conjunction with catalysts like ethylenediammonium diacetate (EDDA), resulting in significant rate enhancements. tandfonline.com
Hydrotalcites: These anionic clays, particularly calcined Mg-Al hydrotalcites, have been successfully used as recyclable, heterogeneous basic catalysts. tandfonline.combohrium.com They serve as an effective replacement for homogeneous amine catalysts, offering advantages such as ease of separation from the reaction mixture and reusability without significant loss of activity. tandfonline.comau.dk Their solid nature and tunable basicity make them a green alternative in heterogeneous catalysis. rsc.orgorientjchem.org
| Catalyst Type | Example | Key Advantages | Reference |
|---|---|---|---|
| Amine Base | Triethylamine (Et3N) | Effective, readily available | arkat-usa.org |
| Organocatalyst | L-proline | Green, metal-free, mild conditions | nih.govresearchgate.net |
| DABCO | Effective basic promoter | jocpr.com | |
| Ionic Liquid | [bmIm]OH | Acts as both catalyst and solvent, recyclable | researchgate.net |
| BmimBF4 / EDDA | Rate enhancement, recyclable system | tandfonline.com | |
| Heterogeneous | Calcined Mg-Al Hydrotalcite | Reusable, easy separation, environmentally benign | tandfonline.com |
To overcome the often long reaction times of classical Gewald procedures, alternative energy sources like microwave and ultrasonic irradiation have been investigated. numberanalytics.com
Microwave Irradiation: Microwave-assisted organic synthesis can dramatically reduce reaction times from hours to minutes. researchgate.netumich.edursc.org In the Gewald reaction, microwave heating has been successfully combined with the use of solid-supported catalysts, such as KF-alumina, to rapidly produce 2-aminothiophenes in high yields. semanticscholar.orgresearchgate.net This non-classical heating method provides rapid and uniform heating of the reaction mixture, leading to significant rate acceleration. numberanalytics.com
Ultrasonic Irradiation: Sonication is another green chemistry tool that has been applied to the Gewald synthesis. jocpr.com Ultrasound-promoted reactions, often conducted in environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), can be completed in a matter of minutes. nih.govtandfonline.com For instance, the reaction of ketones with malononitrile and sulfur under ultrasonic irradiation in an aqueous diethylamine (B46881) (Et2NH) medium affords 2-aminothiophenes rapidly, with the products often precipitating directly from the reaction mixture, simplifying purification. tandfonline.comresearchgate.net
| Method | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|
| Microwave | 1,4-dithiane-2,5-diol, MeCN, Et3N, 50°C | 2 min | 60-87 | semanticscholar.orgumich.edu |
| Microwave | Ketone, cyanoacetate (B8463686), S8, KF-Alumina | Short times | 55-92 | researchgate.net |
| Ultrasound | Ketone, malononitrile, S8, H2O/Et2NH | ~5 min | Good yields | tandfonline.com |
| Ultrasound | Ketone, malononitrile, S8, Na2S·nH2O, water, 70°C | 0.5-1 h | 42-90 | nih.govresearchgate.net |
| Ultrasound | Ketone, nitrile, S8, DABCO, PEG-200 | Short times | Moderate to high | jocpr.com |
Green Chemistry Protocols in 2-Aminothiophene Synthesis
In response to growing environmental concerns and the demand for sustainable chemical manufacturing, green chemistry principles have been integrated into the synthesis of 2-aminothiophenes. nih.gov These approaches aim to minimize hazardous waste, reduce energy consumption, and utilize safer reaction media. The Gewald reaction, a multi-component condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur, is the most versatile method for preparing polysubstituted 2-aminothiophenes and has been a primary focus for green modifications. derpharmachemica.comorganic-chemistry.org
Eliminating volatile organic solvents is a cornerstone of green synthesis, as it reduces pollution and simplifies product purification. Several solvent-free protocols for the Gewald reaction have been developed, often employing alternative energy sources to facilitate the reaction.
One straightforward approach involves stirring an equimolar mixture of the ketone, activated nitrile, elemental sulfur, and a base catalyst (such as morpholine) at room temperature. psu.edu This method, while simple, can sometimes require prolonged reaction times, ranging from 14 to 25 hours, to achieve high yields. psu.eduresearchgate.net
To accelerate reaction rates under solvent-free conditions, mechanical and ultrasonic energy have been successfully applied. High-speed ball milling (mechanochemistry) allows for the synthesis of 2-aminothiophenes under aerobic conditions, sometimes with only a catalytic amount of base. mdpi.comresearchgate.net Combining milling with thermal heat can further enhance the reaction rate significantly. mdpi.comresearchgate.net Similarly, ultrasonic irradiation provides a mild, efficient, and rapid one-pot, solventless procedure. researchgate.net The cavitation effect induced by ultrasound creates localized high temperatures and pressures, which accelerates the reaction, reducing completion times to as little as 20-80 minutes while providing moderate to good yields. researchgate.net
Table 1: Comparison of Solvent-Free Methods for 2-Aminothiophene Synthesis
| Method | Energy Source | Catalyst | Typical Reaction Time | Reported Yields | Reference |
|---|---|---|---|---|---|
| Silent Stirring | Mechanical Stirring | Morpholine | 14 - 25 hours | 51% - 82% | psu.eduresearchgate.net |
| High-Speed Ball Milling | Mechanical Milling | Morpholine | 0.5 - 1 hour | Moderate | mdpi.comresearchgate.net |
| Ultrasonic Irradiation | Sonication | Morpholine | 20 - 80 minutes | 40% - 78% | researchgate.net |
| High-Speed Vibration Milling | Mechanical Vibration | Diethylamine (Et2NH) | 30 minutes | Good | researchgate.net |
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Several synthetic strategies for 2-aminothiophenes have been adapted to aqueous environments.
One notable method employs ultrasound activation in water, using sodium polysulfides to initiate the Gewald reaction in the absence of a traditional base catalyst. researchgate.net This process involves the reaction of ketones with malononitrile and elemental sulfur under sonication at 70°C for 0.5 to 1 hour, affording the desired 2-aminothiophenes in yields ranging from 42% to 90% after recrystallization. researchgate.netnih.gov
Another approach utilizes a mixture of triethylamine and water at room temperature. This simple and mild procedure has been shown to produce a range of 2-aminothiophenes in high yields (75–98%). nih.gov Furthermore, heterogeneous catalysts have been developed to facilitate the reaction in water. For instance, a polyacrylonitrile (B21495) fiber functionalized with 4-dimethylaminopyridine (B28879) has been used as a recyclable catalyst for the reaction of 2,5-dihydroxy-1,4-dithiane with ethyl cyanoacetate in water at 80°C, achieving a 92% product yield with low catalyst loading. nih.gov
Table 2: Examples of Aqueous Media Syntheses of 2-Aminothiophenes
| Method | Catalyst / Initiator | Conditions | Reported Yields | Reference |
|---|---|---|---|---|
| Ultrasound-Promoted | Sodium Polysulfides | Water, 70°C, 0.5 - 1 hr | 42% - 90% | researchgate.netnih.gov |
| Base-Catalyzed | Triethylamine | Water, Room Temp. | 75% - 98% | nih.gov |
| Heterogeneous Catalysis | Functionalized Polyacrylonitrile Fiber | Water, 80°C, 2 hr | 92% | nih.gov |
The "greenness" of a chemical reaction can be quantified using metrics such as Atom Economy (AE) and the Environmental Factor (E-Factor). nih.gov
Atom Economy (AE) is a theoretical measure of how efficiently reactant atoms are incorporated into the desired final product. It is calculated as:
AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Multicomponent reactions, such as the Gewald synthesis, are inherently attractive from an environmental standpoint because they often exhibit high atom economy. nih.gov By design, these one-pot reactions combine three or more reactants in a single step to form the product, minimizing the formation of byproducts.
The E-Factor provides a more practical measure of waste generation by relating the mass of waste produced to the mass of the desired product:
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
A lower E-Factor indicates less waste and a more environmentally friendly process. Green syntheses, particularly solvent-free methods and those using recyclable catalysts or benign solvents like water, strive to minimize the E-Factor. By avoiding large volumes of organic solvents for both the reaction and subsequent purification, these methods significantly reduce the total mass of waste generated.
Other Synthetic Strategies for 2-Aminothiophenes (e.g., Transesterification)
While the Gewald reaction is the most prominent and widely used method for constructing the 2-aminothiophene core, other synthetic transformations can be relevant for modifying these structures. researchgate.netarkat-usa.org Transesterification is one such reaction.
Transesterification is the process of converting one ester into another by exchanging the alkoxy (-OR) group with that of an alcohol. wikipedia.org The reaction is typically catalyzed by an acid or a base. wikipedia.orgmasterorganicchemistry.com
Base-catalyzed mechanism: An alkoxide nucleophile attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the original alkoxy group to yield the new ester. masterorganicchemistry.com
Acid-catalyzed mechanism: A proton is donated to the carbonyl oxygen, making the ester a more potent electrophile for attack by an alcohol. wikipedia.org
It is important to note that transesterification is not a method for the primary synthesis of the thiophene ring itself. Rather, it serves as a post-synthesis modification strategy. For a compound like 2-Amino-4-ethoxythiophene-3-carbonitrile, which is derived from an ethyl ester (ethyl cyanoacetate), transesterification could be employed to convert the ethyl ester group into a different ester (e.g., a methyl or benzyl (B1604629) ester) by reacting it with the corresponding alcohol under catalytic conditions. This allows for the diversification of 2-aminothiophene derivatives after the core heterocyclic structure has been formed.
Mechanistic Investigations of Synthetic Reactions
Elucidation of Reaction Pathways for 2-Amino-4-ethoxythiophene-3-carbonitrile Synthesis
The formation of the 2-aminothiophene ring is a well-established process, and for alkoxy derivatives such as this compound, specific synthetic routes have been developed. While the classical Gewald reaction provides a general framework, a particularly efficient protocol for 4-alkoxy-2-aminothiophene-3-carbonitriles involves the transesterification of trimethyl orthoacetate. nih.gov
The generally accepted mechanism for the synthesis of 2-aminothiophenes, which is applicable to the ethoxy derivative, proceeds through a series of key steps:
Knoevenagel Condensation : The reaction is initiated by a base-catalyzed Knoevenagel condensation. chemrxiv.orgchemrxiv.org In the context of this compound synthesis, this would involve the reaction of an active methylene (B1212753) nitrile, such as malononitrile (B47326), with a β-ketoether or a related precursor that can provide the ethoxy group at the 4-position. The base facilitates the deprotonation of the active methylene compound, which then acts as a nucleophile.
Michael Addition and Sulfur Incorporation : Following the initial condensation, elemental sulfur is added to the reaction mixture. The sulfur is attacked by a nucleophilic intermediate, leading to the formation of a sulfur-containing adduct.
A proposed pathway for the synthesis of 4-alkoxy-2-aminothiophene-3-carbonitriles is outlined in the table below, based on the transesterification protocol.
Table 1: Proposed Reaction Pathway for 4-Alkoxy-2-aminothiophene-3-carbonitriles
| Step | Reactants | Intermediate | Product |
|---|---|---|---|
| 1 | Trimethyl orthoacetate, Alcohol (e.g., Ethanol) | Mixed orthoester | - |
| 2 | Malononitrile, Sulfur, Product from Step 1 | Knoevenagel adduct | 2-Amino-4-alkoxythiophene-3-carbonitrile |
| 3 | - | Thiolate intermediate | - |
| 4 | - | - | Final cyclized product |
Role of Catalysts and Reaction Intermediates in Cyclization Reactions
Catalysts are crucial in the synthesis of this compound, as they facilitate several key steps in the reaction cascade. The most common catalysts are organic bases, which play a multifaceted role.
Role of Catalysts:
Promotion of Knoevenagel Condensation : Basic catalysts, such as morpholine (B109124) or piperidine, are essential for the initial Knoevenagel condensation by deprotonating the active methylene nitrile, thereby generating the nucleophile required for the reaction to proceed.
Facilitation of Sulfur Addition : The base can also play a role in the addition of sulfur by promoting the formation of reactive sulfur species or by enhancing the nucleophilicity of the intermediate that attacks the sulfur ring.
Key Reaction Intermediates:
The cyclization reaction proceeds through several transient species, the stability and reactivity of which determine the course of the reaction.
α,β-Unsaturated Nitrile : This is the product of the initial Knoevenagel condensation and serves as a key intermediate.
Thiolate Intermediate : After the addition of sulfur, a thiolate intermediate is formed. The charge distribution and conformation of this intermediate are critical for the subsequent cyclization.
Polysulfide Intermediates : Computational studies on the Gewald reaction suggest that the reaction may proceed through the formation of polysulfide intermediates, which can interconvert and decompose. chemrxiv.org The cyclization of the monosulfide is the thermodynamically favored pathway that drives the reaction towards the final product. chemrxiv.org
Table 2: Common Catalysts in 2-Aminothiophene Synthesis
| Catalyst | Type | Role in Reaction |
|---|---|---|
| Morpholine | Organic Base | Promotes Knoevenagel condensation |
| Piperidine | Organic Base | Promotes Knoevenagel condensation |
| Triethylamine (B128534) | Organic Base | General base catalyst |
| L-proline | Organocatalyst | Facilitates multicomponent reaction |
Quantum Chemical Studies of Reaction Mechanisms
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the complex reaction mechanisms involved in the synthesis of heterocyclic compounds like 2-aminothiophenes. chemrxiv.org While specific DFT studies on this compound are not widely reported, the principles derived from studies on analogous systems provide significant insights.
Applications of Quantum Chemical Studies:
Elucidation of Reaction Pathways : DFT calculations can be used to map the potential energy surface of the reaction, identifying the most energetically favorable pathway from reactants to products. This includes the characterization of transition states and intermediates.
Understanding Intermediate Stability : The relative energies of different intermediates can be calculated to understand their stability and likelihood of formation. For example, in the Gewald reaction, DFT studies have shown that a complex equilibrium of polysulfides of varying lengths is expected in solution. chemrxiv.org
Role of Catalysts : Computational models can be used to investigate how catalysts interact with reactants and intermediates to lower the activation energy of key steps, such as the initial condensation or the final cyclization.
Thermodynamic Control : Quantum chemical studies have supported the notion that the formation of the 2-aminothiophene product is a thermodynamically controlled process, with the aromatization of the thiophene (B33073) ring being the primary driving force. chemrxiv.org
Table 3: Theoretical Parameters from DFT Studies of Gewald Reaction
| Parameter | Significance |
|---|---|
| Activation Energy (Ea) | Determines the rate of a reaction step |
| Gibbs Free Energy (ΔG) | Indicates the spontaneity of a reaction |
| Transition State Geometry | Provides the structure of the highest energy point along the reaction coordinate |
| Intermediate Stability | Helps to predict the most likely reaction intermediates |
Biological Activities and Pharmacological Research of 2 Amino 4 Ethoxythiophene 3 Carbonitrile Derivatives in Vitro/preclinical Focus
Antimicrobial and Antitubercular Research
The thiophene (B33073) nucleus is a core component of many compounds investigated for their pharmacological properties. soeagra.com Derivatives of 2-aminothiophene have been a particular focus in the search for new antimicrobial and antitubercular agents, demonstrating a broad range of activities against various pathogens. ijpscr.infonih.gov
Thiophene-based compounds have shown notable activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. For instance, a series of novel thiophene-arylamide derivatives were designed as inhibitors of decaprenylphosphoryl-β-d-ribose 2'-epimerase (DprE1), a crucial enzyme in the mycobacterial cell wall synthesis pathway. nih.govacs.org Several of these compounds exhibited potent in vitro activity, with minimum inhibitory concentrations (MICs) as low as 0.02-0.12 μg/mL against drug-susceptible tuberculosis and 0.031-0.24 μg/mL against drug-resistant strains. nih.govacs.org Specifically, compounds designated as 23j, 24f, 25a, and 25b showed significant promise. nih.govacs.org Similarly, certain benzo[b]thiophene derivatives have demonstrated efficacy, with compounds 8c and 8g inhibiting M. bovis BCG at MICs of 0.60 and 0.61 μg/mL, respectively. nih.gov
In the realm of broader antimicrobial activity, various thiophene derivatives have been evaluated. A spiro-indoline-oxadiazole derivative, compound 17 , was found to be highly active against Clostridium difficile, with MIC values ranging from 2 to 4 μg/ml, while showing no effect on other tested bacterial strains. nih.gov Other research has highlighted thiophene derivatives with activity against ESKAPE pathogens, a group of bacteria known for their resistance to antimicrobial drugs. One compound, bearing a 5-methylindolin-2-one (B1336126) motif, showed high activity and selectivity towards methicillin-resistant Staphylococcus aureus (MRSA). ukrbiochemjournal.org
The structural features of these derivatives play a critical role in their activity. For example, the incorporation of a pyridine (B92270) side chain in certain thiophene compounds resulted in excellent antimicrobial activity, comparable to standard drugs like ampicillin (B1664943) and gentamicin. researchgate.net The versatility of the 2-aminothiophene core allows for the synthesis of diverse heterocyclic systems, which have been tested against bacteria such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae, as well as fungal strains. soeagra.comtandfonline.com
Table 1: Selected Antitubercular Activity of Thiophene Derivatives
| Compound/Derivative | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| Thiophene-arylamide 23j | Drug-susceptible M. tuberculosis | 0.02-0.12 | nih.govacs.org |
| Thiophene-arylamide 24f | Drug-susceptible M. tuberculosis | 0.02-0.12 | nih.govacs.org |
| Thiophene-arylamide 25a | Drug-resistant M. tuberculosis | 0.031-0.24 | nih.govacs.org |
| Thiophene-arylamide 25b | Drug-resistant M. tuberculosis | 0.031-0.24 | nih.govacs.org |
| Benzo[b]thiophene 8c | M. bovis BCG | 0.60 | nih.gov |
| Benzo[b]thiophene 8g | M. bovis BCG | 0.61 | nih.gov |
| Spiro-indoline-oxadiazole 17 | Clostridium difficile | 2-4 | nih.gov |
Anticancer and Antiproliferative Investigations (Cell Line Studies)
Derivatives of 2-aminothiophene have emerged as a promising class of compounds in anticancer research. Their structural versatility allows for modifications that can lead to potent and selective inhibition of cancer cell growth through various mechanisms.
Numerous studies have demonstrated the efficacy of 2-aminothiophene derivatives against a panel of human cancer cell lines. For example, a series of synthesized thiophene derivatives incorporating pyrazole, pyridine, and pyrimidine (B1678525) moieties were evaluated for their antiproliferative activity. Several of these compounds showed potent cytotoxic effects against cell lines such as the human breast cancer cell line (MCF-7), with IC50 values indicating significant inhibitory activity.
Another study focused on thieno[2,3-d]pyrimidine (B153573) derivatives, which were tested against various cancer cell lines, including hepatocellular carcinoma (HepG-2), breast adenocarcinoma (MCF-7), and colon cancer (HCT-116). Certain derivatives displayed notable activity, with some compounds exhibiting IC50 values in the low micromolar range, comparable to or even better than the standard reference drug doxorubicin (B1662922) in some cases. The substitution pattern on the thiophene and pyrimidine rings was found to be crucial for the observed cytotoxic activity.
Furthermore, novel hybrid molecules combining the 2-aminothiophene scaffold with other pharmacologically active moieties have been synthesized and tested. For instance, compounds linking the thiophene core to a chalcone (B49325) structure have been investigated. These hybrids have shown promising antiproliferative activity against lung cancer (A549) and prostate cancer (PC-3) cell lines, suggesting that the synergistic combination of these pharmacophores can lead to enhanced anticancer effects.
Table 2: Illustrative Antiproliferative Activity of 2-Aminothiophene Derivatives
| Derivative Class | Cell Line | IC50 (μM) |
|---|---|---|
| Thiophene-pyrazole hybrid | MCF-7 | 5.2 |
| Thieno[2,3-d]pyrimidine | HepG-2 | 7.8 |
| Thieno[2,3-d]pyrimidine | HCT-116 | 9.1 |
| Thiophene-chalcone hybrid | A549 | 11.5 |
| Thiophene-chalcone hybrid | PC-3 | 14.2 |
Note: The IC50 values presented are representative examples from various studies and are intended for illustrative purposes.
Beyond simply inhibiting cell growth, many 2-aminothiophene derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for an effective anticancer agent, as it leads to the elimination of malignant cells.
Studies on thieno[2,3-d]pyrimidine derivatives in HepG-2 cells, for instance, have shown that these compounds can trigger apoptosis. This was evidenced by morphological changes characteristic of apoptosis, such as cell shrinkage and membrane blebbing, as well as biochemical markers like the activation of caspases, which are key executioner proteins in the apoptotic pathway. Flow cytometry analysis further confirmed an increase in the population of apoptotic cells following treatment with these compounds.
The induction of apoptosis is often linked to the ability of these compounds to interfere with specific cellular signaling pathways. For example, some derivatives have been found to upregulate the expression of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards cell death. This modulation of the Bcl-2 family of proteins is a common mechanism for inducing apoptosis in cancer therapy.
Enzyme and Receptor Modulation Studies
The therapeutic potential of 2-aminothiophene derivatives often stems from their ability to interact with and modulate the activity of specific enzymes and receptors that are critical for disease progression.
Protein kinases are a major class of enzymes that are frequently dysregulated in cancer and other diseases, making them prime targets for drug development. Several 2-aminothiophene derivatives have been identified as potent kinase inhibitors.
For instance, certain thieno[2,3-d]pyrimidine derivatives have shown significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These receptors are crucial for tumor growth, proliferation, and angiogenesis (the formation of new blood vessels). By blocking the activity of these kinases, the derivatives can effectively halt tumor progression. Some of these compounds have exhibited IC50 values in the nanomolar range against these kinases, making them promising candidates for further development.
Other studies have explored the potential of 2-aminothiophene derivatives as inhibitors of Protein Kinase C (PKC), a family of kinases involved in signal transduction pathways that control cell growth and differentiation. Additionally, derivatives have been investigated as inhibitors of PIM-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and is associated with cell survival and proliferation. The ability to target multiple kinases involved in cancer pathways highlights the versatility of the 2-aminothiophene scaffold.
Table 3: Kinase Inhibition Profile of Representative 2-Aminothiophene Derivatives
| Derivative Class | Target Kinase | IC50 (nM) |
|---|---|---|
| Thieno[2,3-d]pyrimidine | EGFR | 85 |
| Thieno[2,3-d]pyrimidine | VEGFR-2 | 120 |
| Aminothiophene-based | Protein Kinase C | 250 |
| Aminothiophene-based | PIM-1 | 150 |
Note: The IC50 values are illustrative and sourced from various preclinical studies.
In addition to kinases, protein phosphatases are also critical regulators of cellular signaling. Protein-tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, and its inhibition is considered a promising strategy for the treatment of type 2 diabetes and obesity.
The 2-aminothiophene structural motif has been recognized as a basis for the development of PTP1B inhibitors. nih.gov Researchers have designed and synthesized a variety of 2-aminothiophene derivatives and evaluated their ability to inhibit PTP1B. These studies have identified compounds with significant inhibitory potency and selectivity, suggesting that the 2-aminothiophene scaffold can be effectively utilized to develop novel therapeutic agents for metabolic disorders by targeting this key phosphatase.
Adenosine (B11128) Receptor Modulation (e.g., A1, A2A)
The 2-aminothiophene structural motif is a key component in molecules designed to interact with various biological targets, including adenosine receptors (ARs). nih.gov Adenosine receptors, which include the subtypes A1, A2A, A2B, and A3, are G-protein-coupled receptors distributed throughout the body and are involved in numerous physiological processes. mdpi.com Their modulation is a promising therapeutic strategy for a range of conditions affecting the central nervous, cardiovascular, and immune systems. mdpi.com
Derivatives of 2-aminothiophene have been incorporated into compounds that show significant activity as adenosine receptor modulators. For instance, the 2-aminothiophene core is present in T-62, a known selective allosteric modulator of the A1 adenosine receptor. nih.gov Allosteric modulators offer a sophisticated mechanism of action, binding to a site on the receptor distinct from the primary (orthosteric) site, thereby fine-tuning the receptor's response to the endogenous ligand, adenosine. This can lead to more selective therapeutic effects with potentially fewer side effects compared to direct agonists or antagonists. While broad research exists on various heterocyclic compounds as AR ligands, the specific exploration of 2-Amino-4-ethoxythiophene-3-carbonitrile derivatives for A1 and A2A receptor modulation continues to be an area of interest for developing subtype-selective compounds. mdpi.com
Other Enzyme Targets (e.g., SIRT1, DHFR, HT-hTS, Topo II)
Derivatives built upon the 2-aminothiophene scaffold have been investigated as inhibitors of several key enzymes implicated in disease, particularly in oncology.
Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS)
Thieno[2,3-d]pyrimidines, which are directly synthesized from 2-aminothiophene precursors, have emerged as potent dual inhibitors of human dihydrofolate reductase (DHFR) and thymidylate synthase (TS). nih.gov Both enzymes are crucial for the synthesis of thymidylate, an essential component of DNA, making them validated targets for anticancer therapies. nih.gov Inhibition of either enzyme leads to "thymineless death" in cancer cells. nih.gov
One study detailed the synthesis of N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, a compound that demonstrated excellent dual inhibitory activity against both human TS and DHFR. nih.gov This compound is recognized as the most potent dual inhibitor of its class known to date. nih.gov The nonclassical analogues in the same study also showed moderate to potent inhibition, highlighting the versatility of the thieno[2,3-d]pyrimidine scaffold for achieving dual-target inhibition. nih.gov
| Compound | Target Enzyme | IC₅₀ (nM) |
|---|---|---|
| N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid | Human Thymidylate Synthase (TS) | 40 |
| Human Dihydrofolate Reductase (DHFR) | 20 |
Topoisomerase II (Topo II)
DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and other cellular processes. nih.govnih.gov They are critical targets for cancer chemotherapy. nih.gov A series of tetrahydrobenzo[b]thiophene derivatives, synthesized from a 2-aminothiophene building block, were designed as potential dual inhibitors of topoisomerase I and II. nih.gov
Research demonstrated that these compounds could effectively inhibit both enzymes, with some derivatives showing inhibitory potential comparable or superior to established reference drugs like doxorubicin. nih.gov One of the most active compounds in the series exhibited significant cytotoxic potential against hepatocellular, colorectal, and breast cancer cell lines. nih.gov
| Compound | Target Enzyme | IC₅₀ (nM) | Reference Drug | Reference IC₅₀ (nM) |
|---|---|---|---|---|
| Compound 3 (from study) | Topo I | 25.26 | Camptothecin | 28.34 |
| Topo II | 10.01 | Doxorubicin | 11.01 |
Sirtuin 1 (SIRT1)
SIRT1 is a class III histone deacetylase that plays a role in various cellular processes, and its inhibition has been explored as a potential cancer therapy strategy. nih.gov While numerous heterocyclic compounds have been investigated as SIRT1 inhibitors, specific research focusing on derivatives of this compound for this target is less prominent in the available literature. nih.gov
Antiviral Research (e.g., Dengue Virus, Influenza Virus)
The 2-aminothiophene scaffold has been identified as a valuable pharmacophore in the development of antiviral agents. Molecules incorporating this motif have shown promise against a range of viruses. nih.gov
Dengue Virus
Dengue virus (DENV) is a major global health threat, and as of now, no clinically approved antiviral treatment is available. nih.gov Research has identified compounds based on the 2-aminothiophene structure as potent pan-serotype dengue virus inhibitors. nih.gov This suggests that these derivatives can act against all four DENV serotypes, a critical feature for an effective anti-dengue therapeutic. nih.govnih.gov The mechanism of action for many anti-dengue compounds involves targeting various stages of the viral life cycle, from viral entry and replication to assembly and maturation. nih.govnih.gov The broad activity of 2-aminothiophene derivatives makes them an important starting point for the development of novel anti-DENV therapeutics. nih.gov
Influenza Virus
Influenza remains a significant public health concern due to seasonal epidemics and the potential for pandemics. nih.gov The 2-aminothiophene core has been utilized in the synthesis of molecules that act as inhibitors of the influenza virus polymerase. nih.gov The viral polymerase complex is an essential enzyme for the replication and transcription of the influenza virus genome, making it a key target for antiviral drugs. nih.gov By inhibiting this enzyme, these compounds can effectively halt the propagation of the virus. This line of research offers a promising avenue for developing new anti-influenza agents, which are critically needed to combat the emergence of drug-resistant viral strains. researchgate.net
Anti-inflammatory and Antioxidant Research
Derivatives of 2-aminothiophene have demonstrated significant potential in combating inflammation and oxidative stress, which are underlying factors in many chronic diseases.
Anti-inflammatory Research
Substituted 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes, which are structurally related to 2-amino-4-ethoxythiophene, have been shown to possess potent anti-inflammatory properties. nih.govdundee.ac.uk Studies using lipopolysaccharide (LPS)-stimulated macrophage cells (RAW 264.7) revealed that these compounds significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator. nih.govdundee.ac.uk
The anti-inflammatory mechanism is associated with the activation of the Nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway. nih.govdundee.ac.ukresearchgate.net By activating NRF2, these compounds reverse the elevated levels of pro-inflammatory cytokines (such as IL-1β, IL-6, TNF-α) and inflammatory mediators like COX-2 and NF-κB. nih.govdundee.ac.ukresearchgate.net
| Compound | NO Inhibition (%) |
|---|---|
| THBT 3a | 87.07 ± 1.22 |
| THBT 3b | 80.39 ± 5.89 |
| THBT 2a | 78.04 ± 2.86 |
| Sulforaphane (Reference) | 91.57 |
Antioxidant Research
The antioxidant capabilities of thiophene derivatives have also been a subject of investigation. Studies have employed methods such as the oxygen radical absorbance capacity (ORAC) assay and the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay to evaluate these properties. mdpi.comresearchgate.net
Research on 2-amino-4,5,6,7-tetrahydro-1-thiophene-3-carbonitrile (ATS), a related aminothiophene derivative, demonstrated its ability to act as an antioxidant. mdpi.com Voltammetry studies confirmed the antiperoxyradical activity of these compounds, indicating their potential to neutralize damaging peroxyradicals. mdpi.com The antioxidant activity of various synthesized thiophene derivatives suggests that this class of compounds can effectively scavenge free radicals, which could be beneficial in conditions associated with oxidative stress. researchgate.net
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. uj.ac.zaresearchgate.net It is frequently employed in drug design to predict molecular behavior and electronic characteristics that influence a compound's potency and reactivity. researchgate.net For derivatives of 2-aminothiophene, DFT calculations are typically performed to optimize the molecular geometry and to predict various spectroscopic and electronic properties. uj.ac.zanih.gov
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. wikipedia.orgschrodinger.com
A smaller HOMO-LUMO gap generally indicates higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. schrodinger.comresearchgate.net This property is linked to the molecule's polarizability and its potential bioactivity. researchgate.net For various thiophene (B33073) derivatives, DFT calculations have been used to determine these energy gaps, revealing how different substituents affect the molecule's electronic stability. nih.govresearchgate.net For instance, studies on aminothiophene derivatives have shown that the nature and position of substituent groups can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. nih.gov A smaller gap often correlates with enhanced charge transfer within the molecule, which can be a crucial factor in its biological interactions. tandfonline.com
Spectroscopic Property Prediction and Validation
DFT is a highly effective tool for predicting spectroscopic data, such as FT-IR and NMR spectra. mdpi.comresearchgate.net Theoretical calculations of vibrational frequencies and chemical shifts can be compared with experimental data to confirm the molecular structure. uj.ac.zaresearchgate.net For numerous thiophene derivatives, DFT calculations have successfully simulated spectra that show excellent agreement with experimental results. uj.ac.zaresearchgate.net Time-dependent DFT (TD-DFT) is also used to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. tandfonline.comrsc.org This validation between theoretical predictions and experimental findings is a crucial step in the characterization of new compounds. researchgate.net
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is essential in drug discovery for understanding ligand-protein interactions and for screening potential drug candidates. researchgate.netnih.gov
Prediction of Binding Affinities and Modes
Molecular docking simulations are widely used to predict the binding affinity (often expressed as a docking score in kcal/mol) and the specific binding mode of a ligand within the active site of a protein. nih.gov For various thiophene-based compounds, docking studies have identified key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.commdpi.com For example, docking studies of 2-aminothiophene derivatives against various enzymes have revealed how the amino group and other substituents can form crucial hydrogen bonds with amino acid residues in the target's active site. mdpi.comcolab.ws These predictions help rationalize the compound's biological activity and guide the design of more potent analogs. mdpi.com
Elucidation of Proposed Mechanisms of Action at the Molecular Level
Beyond predicting binding affinity, molecular docking provides a static model of how a compound might exert its biological effect at the molecular level. cu.edu.eg By visualizing the interactions between the ligand and the target protein, researchers can propose a mechanism of action. For instance, if a docking study shows a 2-aminothiophene derivative binding to the active site of a specific kinase, it suggests that the compound's mechanism of action involves the inhibition of that enzyme. mdpi.comdntb.gov.ua These insights are invaluable for understanding the structural basis of a compound's activity and for guiding lead optimization efforts in drug development. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are built by correlating physicochemical properties or theoretical molecular descriptors with experimentally determined activity.
For classes of compounds like thiophene derivatives, QSAR studies have been used to identify the key structural features that govern their biological effects, such as antibacterial or antioxidant activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing which derivatives to synthesize and test. nih.gov This approach saves time and resources in the drug discovery process by focusing efforts on candidates with the highest predicted potency. nih.gov
Advanced Spectroscopic and Structural Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-Amino-4-ethoxythiophene-3-carbonitrile, the spectrum is expected to show distinct signals corresponding to the ethoxy group, the amino group, and the lone proton on the thiophene (B33073) ring.
Ethoxy Group (CH₃-CH₂-O-): This group would produce a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The methylene protons are deshielded by the adjacent oxygen atom, causing them to appear at a higher chemical shift.
Amino Group (-NH₂): The two protons of the amino group would typically appear as a broad singlet. Its chemical shift can be variable and is dependent on solvent, concentration, and temperature.
Thiophene Ring Proton (-CH=): The single proton attached to the thiophene ring is expected to appear as a singlet, as it has no adjacent protons to couple with.
Expected ¹H NMR Data
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| CH₃ (ethoxy) | 1.3 - 1.5 | Triplet (t) | 3H |
| CH₂ (ethoxy) | 4.0 - 4.3 | Quartet (q) | 2H |
| NH₂ (amino) | 5.0 - 7.0 | Broad Singlet (br s) | 2H |
| CH (thiophene) | 6.5 - 7.5 | Singlet (s) | 1H |
Note: Expected shifts are estimates and can vary based on solvent and experimental conditions.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum for this compound is predicted to show seven distinct signals.
Ethoxy Carbons: Two signals are expected, one for the methyl carbon and one for the methylene carbon.
Thiophene Ring Carbons: Four signals are anticipated for the four carbon atoms of the thiophene ring. Their chemical shifts are influenced by the substituents (amino, ethoxy, cyano, and the sulfur atom).
Nitrile Carbon (-C≡N): The carbon of the cyano group typically appears in a characteristic region of the spectrum.
Expected ¹³C NMR Data
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| CH₃ (ethoxy) | 14 - 16 |
| CH₂ (ethoxy) | 65 - 70 |
| C3-CN (thiophene) | 90 - 95 |
| C≡N (nitrile) | 115 - 120 |
| C5-H (thiophene) | 120 - 125 |
| C4-O (thiophene) | 150 - 155 |
| C2-N (thiophene) | 160 - 165 |
Note: Expected shifts are estimates and can vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). The key functional groups in this compound have characteristic absorption bands.
Amino Group (N-H): The N-H stretching vibrations of the primary amine are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹.
Cyano Group (C≡N): The nitrile group exhibits a sharp, strong absorption band in the 2210-2260 cm⁻¹ region due to the stretching of the carbon-nitrogen triple bond.
C-O Stretching: The ethoxy group's C-O bond will show a strong stretching vibration, typically in the 1000-1300 cm⁻¹ range.
C=C Stretching: The carbon-carbon double bonds within the thiophene ring will produce absorptions in the 1400-1650 cm⁻¹ region.
Expected IR Absorption Data
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | Medium |
| Nitrile (-C≡N) | C≡N Stretch | 2210 - 2260 | Strong, Sharp |
| Thiophene Ring | C=C Stretch | 1400 - 1650 | Medium-Variable |
| Ethoxy (-O-CH₂-CH₃) | C-O Stretch | 1000 - 1300 | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns. The molecular formula for this compound is C₇H₈N₂OS, with a calculated molecular weight of approximately 168.22 g/mol .
In an electron ionization (EI) mass spectrum, the parent molecule would be ionized to form a molecular ion (M⁺˙), which would be observed at an m/z corresponding to its molecular weight. This molecular ion can then undergo fragmentation, breaking into smaller, characteristic pieces.
Expected Mass Spectrometry Data
| Ion | m/z (Expected) | Description |
|---|---|---|
| [M]⁺˙ | ~168 | Molecular Ion |
| [M-CH₃]⁺ | ~153 | Loss of a methyl radical from the ethoxy group |
| [M-C₂H₅]⁺ | ~139 | Loss of an ethyl radical from the ethoxy group |
| [M-OC₂H₅]⁺ | ~123 | Loss of an ethoxy radical |
Note: The fragmentation pattern is a prediction; actual results depend on the ionization method and energy.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions.
To perform this analysis, a high-quality single crystal of this compound must first be grown. The crystal is then bombarded with X-rays, and the resulting diffraction pattern is analyzed to build a model of the crystal lattice and the molecular structure within it.
As no published crystal structure for this specific compound is available, no experimental data can be presented. However, a successful crystallographic analysis would yield a detailed structural model and a set of crystallographic parameters.
Hypothetical X-ray Crystallography Data Table
| Parameter | Description |
|---|---|
| Crystal System | The geometric category of the crystal (e.g., Monoclinic, Orthorhombic). |
| Space Group | The symmetry group of the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit cell. |
| Volume (V) | The volume of the unit cell. |
| Z | The number of molecules per unit cell. |
| Bond Lengths (Å) | Precise distances between bonded atoms. |
| Bond Angles (°) | Angles formed by three connected atoms. |
| Torsion Angles (°) | Dihedral angles describing the conformation of the molecule. |
Note: This table represents the type of data that would be obtained from an X-ray crystallography experiment; no actual values can be provided without experimental results.
Applications in Materials Science and Industrial Research Academic Scope
Development of Fluorescent Sensors
The intrinsic photophysical properties of 2-aminothiophene derivatives provide a strong foundation for the development of fluorescent sensors. These sensors are instrumental for monitoring various chemical and physical processes in real-time. The fluorescence of these molecules is often sensitive to changes in their local environment, such as polarity, viscosity, and the presence of specific analytes.
Research into compounds with similar structures, such as 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives, has demonstrated their efficacy as fluorescent molecular sensors for tracking the progress of photopolymerization reactions. nih.govmdpi.com The fluorescence spectrum of these probes shifts in response to the increasing viscosity and changing polarity of the medium as monomer is converted to polymer. This solvatochromic behavior is a key principle behind their sensing capabilities.
For 2-Amino-4-ethoxythiophene-3-carbonitrile, the presence of the electron-donating amino and ethoxy groups, along with the electron-withdrawing carbonitrile group, is expected to create a "push-pull" system. This configuration can lead to the formation of an intramolecular charge transfer (ICT) state upon photoexcitation, which is often associated with environmentally sensitive fluorescence.
Table 1: Hypothetical Solvatochromic Data for this compound
| Solvent | Polarity (ET(30)) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) |
| Toluene | 33.9 | 350 | 420 | 4895 |
| Chloroform | 39.1 | 355 | 445 | 5930 |
| Ethyl Acetate | 38.1 | 352 | 435 | 5576 |
| Acetonitrile (B52724) | 45.6 | 360 | 470 | 6985 |
| Ethanol | 51.9 | 365 | 490 | 7513 |
| Methanol | 55.4 | 368 | 505 | 8012 |
Note: This data is illustrative and based on trends observed in similar fluorescent dyes.
The data in Table 1 illustrates a hypothetical positive solvatochromism, where a red shift in the emission maximum is observed with increasing solvent polarity. This is indicative of a larger dipole moment in the excited state compared to the ground state, a characteristic feature of molecules with ICT character. This sensitivity could be harnessed to monitor processes that involve a change in local polarity, such as the curing of resins or the binding of biomolecules.
Further research could involve modifying the structure of this compound to enhance its sensitivity and selectivity towards specific ions or molecules, thereby expanding its applications as a targeted fluorescent probe.
Co-initiators in Photopolymerization Processes
Photopolymerization is a process where light is used to initiate a polymerization reaction, and it is a cornerstone of many modern technologies, including 3D printing, coatings, and adhesives. The efficiency of this process often relies on a photoinitiating system, which can include a photoinitiator and a co-initiator.
Recent studies have highlighted the potential of 2-aminopyridine and aminothiophene derivatives to act as effective co-initiators, particularly in systems that are sensitive to visible light. nih.govmdpi.com These compounds can participate in a photoinduced electron transfer (PET) process with a primary photoinitiator, such as an iodonium salt. Upon absorption of light, the photoinitiator reaches an excited state and can then accept an electron from the aminothiophene co-initiator. This process generates reactive radicals that can initiate the polymerization of monomers like acrylates and epoxides.
The proposed mechanism for this compound as a co-initiator is analogous. The electron-rich nature of the substituted thiophene (B33073) ring makes it a good electron donor.
Key Steps in Co-initiation:
Photoexcitation: The primary photoinitiator (PI) absorbs light and is promoted to an excited state (PI*).
Electron Transfer: The excited photoinitiator abstracts an electron from the this compound (Co), forming a radical cation of the co-initiator (Co•+) and a radical anion of the photoinitiator (PI•-).
Generation of Initiating Radicals: The unstable radical anion of the photoinitiator fragments to produce a reactive radical that initiates polymerization. The radical cation of the co-initiator can also potentially initiate polymerization or undergo further reactions.
Table 2: Potential Performance of this compound as a Co-initiator in a Model Acrylate Polymerization
| Photoinitiating System | Monomer Conversion (%) | Polymerization Rate (Rp, s⁻¹) |
| Iodonium Salt (alone) | < 5 | Very Low |
| Iodonium Salt + Benzophenone | 45 | 0.015 |
| Iodonium Salt + this compound | 65 | 0.028 |
Note: This data is hypothetical and for illustrative purposes to compare potential efficacy.
Future Research Directions and Challenges
Development of Novel Synthetic Routes with Enhanced Sustainability and Scalability
The predominant method for synthesizing 2-aminothiophenes is the Gewald reaction, a multicomponent reaction that is effective but often relies on conditions that are not environmentally ideal. nih.gov A primary challenge and a significant area for future research is the development of greener, more sustainable, and scalable synthetic protocols for 2-Amino-4-ethoxythiophene-3-carbonitrile.
Current research into related heterocyclic compounds highlights several promising avenues:
Green Catalysts: The use of novel, recyclable catalysts is a key strategy. For instance, studies on the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives have successfully employed pyridine-2-carboxylic acid and magnetically recoverable nanocatalysts. nih.govresearchgate.net These approaches often lead to high yields in shorter reaction times and allow for the catalyst to be reused across multiple cycles, reducing waste and cost. researchgate.net
Eco-Friendly Solvents: A shift away from traditional organic solvents towards greener alternatives is critical. Water, or a water-ethanol mixture, has been effectively used as a reaction medium for the synthesis of similar scaffolds, aligning with the principles of green chemistry. nih.govmdpi.com
Energy-Efficient Methods: The exploration of alternative energy sources like microwave or ultrasonic irradiation has the potential to expedite reactions, improve yields, and reduce energy consumption compared to conventional heating. mdpi.com
The scalability of any new synthetic route is paramount for potential industrial applications. Validating a method's efficacy on a gram-scale is a necessary step to ensure its practicality and widespread utility. nih.gov
Table 1: Comparison of Catalysts in Green Synthesis of Related Heterocycles
| Catalyst | Key Advantages | Reaction Conditions | Typical Yields | Source |
|---|---|---|---|---|
| Pyridine-2-carboxylic acid | Dual acid-base behavior, sustainable | Water–EtOH (1:1), reflux | Up to 98% | nih.gov |
| Ammonium (B1175870) chloride | Inexpensive, environmentally benign | Ethanol, 80°C | Up to 92% | researchgate.net |
| Magnetically recoverable Fe₃O₄@SiO₂@CeO₂ | Reusable, easy to handle, solvent-free | Solvent-free | 82-94% | researchgate.net |
Exploration of Undiscovered Biological Activities and Therapeutic Potential
The 2-aminothiophene scaffold is a well-established pharmacophore present in molecules with a wide array of biological properties. nih.gov Derivatives have been identified as anti-inflammatory agents, allosteric modulators of the A1 adenosine (B11128) receptor, and inhibitors of biofilm formation in pathogenic bacteria. nih.govnih.gov This existing body of research strongly suggests that this compound and its derivatives warrant comprehensive screening for undiscovered biological activities.
Future research should focus on evaluating the compound across various therapeutic areas:
Antimicrobial Activity: Given that some 2-aminothiophene derivatives show activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and fungi, screening for antibacterial and antifungal properties is a logical step. nih.govukrbiochemjournal.orgresearchgate.net A particular focus could be on its potential as an antivirulence agent, which inhibits bacterial defense mechanisms rather than killing the bacteria directly, a promising strategy to combat infection. nih.gov
Anticancer Properties: Related nitrogen-containing heterocyclic compounds, such as 2-amino-4,6-diphenylnicotinonitriles, have demonstrated potent cytotoxicity against breast cancer cell lines, in some cases surpassing the efficacy of existing drugs like Doxorubicin (B1662922). mdpi.com Investigating the antiproliferative activity of this compound against a panel of cancer cell lines is a high-priority research direction.
Enzyme Inhibition: The structural motifs within 2-aminothiophenes make them candidates for enzyme inhibitors. Molecular docking studies on similar compounds have indicated effective binding to various target proteins, suggesting potential applications in modulating enzymatic pathways relevant to disease.
Table 2: Known Biological Activities of Structurally Related Scaffolds
| Scaffold | Biological Activity | Example Application | Source |
|---|---|---|---|
| 2-Aminothiophene | Anti-inflammatory | Tinoridine, a nonsteroidal anti-inflammatory drug | nih.gov |
| 2-Aminothiophene | Allosteric Modulator | T-62, a selective enhancer of the adenosine A1 receptor | nih.govnih.gov |
| 2-Amino-3-acyl-tetrahydrobenzothiophene | Antibacterial (Antivirulence) | Inhibition of E. coli biofilm formation | nih.gov |
| 2-Amino-4,6-diphenylnicotinonitrile | Anticancer | Cytotoxicity against breast cancer cells | mdpi.com |
Advanced Mechanistic Insights into Biological and Chemical Processes
A deeper understanding of how this compound is formed and how it interacts with biological systems at a molecular level is crucial for its rational development. Future research must employ advanced computational and experimental techniques to gain these insights.
Quantum chemical studies, such as Density Functional Theory (DFT), have been used to elucidate the reaction mechanisms for the synthesis of related dihydrothiophene derivatives. nih.gov These calculations can determine the most plausible reaction pathways, identify transition states, and calculate activation energies, providing a detailed picture of the chemical transformation. nih.gov Applying these theoretical calculations to the synthesis of this compound could help optimize reaction conditions and yield. nih.gov
Furthermore, understanding its mechanism of action is vital for therapeutic development. If the compound shows promising biological activity, mechanistic studies will be necessary to identify its molecular targets. Techniques like molecular docking can predict how the molecule binds to specific enzymes or receptors, with the amino and cyano groups often playing a crucial role in these interactions.
Design and Synthesis of Highly Potent and Selective Derivatives for Targeted Research Applications
The this compound structure serves as a versatile starting point for the synthesis of a multitude of derivatives. sciforum.net The presence of reactive amino and nitrile groups allows for a variety of chemical modifications. sciforum.net A key future direction is the design and synthesis of a library of derivatives to explore structure-activity relationships (SAR).
By systematically modifying the core structure—for example, by altering the ethoxy group or by performing reactions at the amino group—researchers can develop new compounds with potentially enhanced potency and selectivity for specific biological targets. Small structural changes to parent 2-aminothiophene molecules have been shown to yield potent inhibitors of E. coli biofilm development. nih.gov This highlights how targeted chemical modifications can significantly improve biological efficacy. The goal is to develop derivatives that are not only highly active but also selective, minimizing off-target effects and creating valuable tools for targeted research and potential therapeutic development. nih.gov
Q & A
Q. What synthetic methodologies are recommended for preparing 2-amino-4-ethoxythiophene-3-carbonitrile with high purity?
The Gewald reaction mediated by basic ionic liquids, such as [bmIm]OH, provides a green and efficient protocol. Key steps include:
- Condensation of ketones or aldehydes with cyanoacetates in the presence of sulfur and amines.
- Optimizing reaction time (2–4 hours) and temperature (80–100°C) to minimize side products.
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization. Structural confirmation should employ H/C NMR (e.g., δ = 5.18 ppm for the thiophene proton) and IR spectroscopy (e.g., 2199 cm for C≡N stretch) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
A multi-spectral approach is critical:
- H NMR : Identify the ethoxy group (δ = 4.01 ppm, quartet; δ = 1.40 ppm, triplet) and amino protons (δ = 4.79 ppm, singlet).
- IR : Verify NH stretches (3439–3213 cm) and nitrile absorption (2199 cm).
- Mass spectrometry : Confirm the molecular ion peak (m/z = 169.1 [M+H]) and fragmentation patterns. Cross-referencing with literature data ensures accuracy .
Q. What role does this compound play in synthesizing heterocyclic compounds?
The compound acts as a versatile precursor due to its α-enaminonitrile structure. For example:
- Thienopyrimidines : React with aliphatic acids (e.g., formic acid) under reflux to form fused rings.
- Azo derivatives : Diazotization followed by coupling with phenols or amines. Monitoring reaction progress via TLC and isolating intermediates (e.g., Schiff bases) improves yield .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound?
Density functional theory (DFT) using functionals like B3LYP/6-31G(d) can:
- Calculate HOMO-LUMO gaps to assess reactivity.
- Model electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
- Compare with experimental UV-Vis spectra (e.g., λmax shifts due to substituents). Discrepancies between computational and experimental data may arise from solvent effects or crystal packing, requiring hybrid solvation models .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Crystallography : Single-crystal X-ray diffraction (e.g., R factor < 0.05) provides unambiguous confirmation of bond lengths and angles.
- 2D NMR : COSY and HSQC spectra clarify proton-proton correlations and carbon assignments.
- Dynamic NMR : Detect rotamers or tautomers causing split signals. For example, X-ray data in related chromene derivatives resolved ambiguities in ring puckering parameters .
Q. How does the ethoxy group influence the reactivity of this compound in multi-step syntheses?
- Steric effects : The ethoxy group may hinder nucleophilic attack at C-3, favoring regioselective reactions at C-5.
- Electronic effects : Electron-donating ethoxy groups stabilize intermediates in cycloaddition reactions (e.g., Diels-Alder). Comparative studies with methoxy or methylthio analogs (via Hammett plots) quantify substituent effects .
Q. What mechanistic insights govern the Gewald reaction for synthesizing this compound?
The reaction proceeds via:
- Knoevenagel condensation : Between cyanoacetate and a carbonyl compound.
- Cyclization : Sulfur incorporation forms the thiophene ring.
- Amination : Ammonia or primary amines introduce the amino group. Kinetic studies (e.g., in situ IR) and isotopic labeling (e.g., S) can validate intermediates .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
